molecular formula C11H6ClN B13458768 4-Chloro-3-ethynylquinoline

4-Chloro-3-ethynylquinoline

Cat. No.: B13458768
M. Wt: 187.62 g/mol
InChI Key: ZHIHHGVQWBHXED-UHFFFAOYSA-N
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Description

4-Chloro-3-ethynylquinoline is a high-value, multifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The core quinoline structure is a privileged motif in medicinal chemistry, known for its diverse biological activities. The presence of both a chloro substituent at the 4-position and a reactive ethynyl group at the 3-position on the quinoline ring makes this compound a versatile synthetic intermediate. The 4-chloro group is a well-known handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various amines and other nucleophiles. Simultaneously, the 3-ethynyl group is amenable to further functionalization via click chemistry (e.g., Huisgen cycloaddition) or Sonogashira cross-coupling, enabling researchers to create complex molecular architectures and conjugated systems with ease. This unique combination of functional groups provides researchers with a powerful building block for constructing a diverse library of compounds, such as triarylquinolines and other complex structures, for screening against various biological targets. Quinoline-based compounds are extensively investigated for their potential as antimalarials, kinase inhibitors, and anticancer agents, making this compound a critical starting point in the synthesis of novel therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

4-chloro-3-ethynylquinoline

InChI

InChI=1S/C11H6ClN/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12/h1,3-7H

InChI Key

ZHIHHGVQWBHXED-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Ethynylquinoline and Its Precursors

Retrosynthetic Analysis of 4-Chloro-3-ethynylquinoline

A logical retrosynthetic analysis of this compound (1) guides the synthetic strategy. The primary disconnection is at the C-3 position, breaking the C(sp)-C(sp²) bond between the ethynyl (B1212043) group and the quinoline (B57606) ring. This disconnection points to a 3-halo-4-chloroquinoline (2) as a key precursor and a suitable acetylene source. This bond formation is typically achieved via a Sonogashira cross-coupling reaction. lkouniv.ac.in

Further deconstruction of the 3-halo-4-chloroquinoline precursor (2) involves the removal of the halogen at the C-3 position and the chloro group at the C-4 position. This leads back to a 4-hydroxyquinolin-3-amine or a related derivative, which can be synthesized from substituted anilines through established quinoline synthesis methodologies. The chloro group at the C-4 position is commonly introduced by treating the corresponding 4-hydroxyquinoline (a quinolone) with a chlorinating agent like phosphorus oxychloride (POCl₃). The halogen at the C-3 position can be installed from a 3-amino group via a Sandmeyer-type reaction. wikipedia.orglscollege.ac.in

Synthesis of Halogenated Quinoline Precursors Relevant to C-3 Ethynylation

The successful synthesis of this compound heavily relies on the availability of a suitable 3-halo-4-chloroquinoline precursor, such as 3-bromo-4-chloroquinoline or 3-iodo-4-chloroquinoline. While the direct synthesis of these specific precursors is not extensively documented, analogous synthetic routes for isomers provide a clear blueprint.

A common strategy for constructing the quinoline core involves the cyclization of an appropriately substituted aniline with a three-carbon component. For instance, the synthesis of 7-bromo-4-chloroquinoline commences with the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization and subsequent chlorination with phosphorus oxychloride. nih.gov A similar approach, starting with 3-bromoaniline or a related precursor, can be envisioned to yield 7-bromo-4-hydroxyquinoline, which upon chlorination would furnish 7-bromo-4-chloroquinoline.

A plausible route to 3-bromo-4-chloroquinoline could start from 4-chloro-3-aminoquinoline. The amino group at the C-3 position can be converted to a bromo or iodo group via the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) halide salt (CuBr or CuI).

Another viable approach for the synthesis of a 3-halo-4-chloroquinoline precursor involves a halogen-exchange reaction. For example, 6-bromo-4-iodoquinoline has been synthesized from 6-bromo-4-chloroquinoline by reaction with sodium iodide in acetonitrile. atlantis-press.com This suggests that a 3-bromo-4-chloroquinoline could potentially be converted to the more reactive 3-iodo-4-chloroquinoline under similar conditions, which would be a more efficient substrate for the subsequent Sonogashira coupling.

Direct Ethynylation Strategies: Palladium-Catalyzed Cross-Coupling Approaches

The introduction of the ethynyl group at the C-3 position of the 4-chloroquinoline scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this involves the coupling of a 3-halo-4-chloroquinoline (typically the iodo or bromo derivative) with a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine or diisopropylethylamine. nih.govlibretexts.org

The general reaction scheme is as follows:

Where X = I, Br and R can be a hydrogen atom or a protecting group like trimethylsilyl (TMS).

The choice of catalyst and ligand is critical for the success of the Sonogashira coupling on electron-deficient heterocyclic systems like quinolines. Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.org

The nature of the phosphine (B1218219) ligand can significantly influence the reaction's efficiency. Electron-rich and bulky phosphine ligands are often employed to enhance the rate of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. lkouniv.ac.in For challenging substrates, more specialized ligands such as XPhos may be required.

While the classic Sonogashira reaction employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction. These copper-free methods often necessitate the use of more sophisticated palladium catalysts and stronger bases.

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the Sonogashira coupling in the synthesis of this compound. Key parameters that are often screened include the choice of solvent, base, temperature, and catalyst loading.

ParameterCommon ConditionsNotes
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile, 1,4-DioxaneThe choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium carbonate (Cs₂CO₃)The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyst loading is typically in the range of 1-5 mol%. Lowering the catalyst loading is desirable for economic and environmental reasons.
Copper Co-catalyst Copper(I) iodide (CuI)Usually used in catalytic amounts (0.5-2 mol%).
Temperature Room temperature to 100 °CThe reaction temperature depends on the reactivity of the aryl halide, with iodides generally reacting at lower temperatures than bromides.
Alkyne Trimethylsilylacetylene, PhenylacetyleneThe use of a protected alkyne like TMS-acetylene can prevent side reactions. The TMS group is typically removed in a subsequent step.

Recent advancements have focused on developing more sustainable and efficient protocols, including reactions performed in aqueous media or under microwave irradiation to reduce reaction times. kaust.edu.saresearchgate.net

Alternative Synthetic Routes to this compound Architectures

While the Sonogashira coupling of a pre-functionalized 3-halo-4-chloroquinoline is the most direct and widely applicable method, alternative strategies for the construction of the 3-ethynylquinoline core can be considered, although they are less common for this specific target molecule.

One potential alternative involves the synthesis of a 3-ethynyl-4-quinolone, followed by chlorination of the 4-position. The synthesis of 3-substituted quinolones can be achieved through various methods, including the cyclization of N-(2-acylaryl)amides (Camps cyclization) or from isatoic anhydrides. nih.govnih.gov If a 3-ethynyl-4-quinolone could be synthesized, subsequent treatment with a chlorinating agent like phosphorus oxychloride would yield the desired this compound.

Another hypothetical route could involve the conversion of a 4-chloro-3-formylquinoline. The aldehyde functionality at the C-3 position could potentially be transformed into an ethynyl group through a multi-step sequence, such as the Corey-Fuchs reaction. The synthesis of 2-chloro-3-formylquinolines from substituted acetanilides via Vilsmeier-Haack cyclization is a known process. nih.govresearchgate.net

Annulation and Cyclization Protocols

The formation of the quinoline skeleton is the foundational step in the synthesis of this compound. Annulation and cyclization reactions are pivotal in constructing this bicyclic aromatic system from simpler acyclic or monocyclic precursors. While a direct one-pot synthesis of this compound from basic starting materials is not extensively documented, several established methods for quinoline synthesis can be adapted to create precursors amenable to further functionalization.

One of the most versatile methods for synthesizing substituted quinolones, which are direct precursors to the target molecule, is the Conrad-Limpach reaction . This reaction involves the condensation of anilines with β-ketoesters. For the synthesis of a precursor to this compound, an aniline could be reacted with an appropriate β-ketoester containing a handle for the future introduction of the ethynyl group. The resulting enamine undergoes thermal cyclization to afford a 4-hydroxyquinoline (quinolin-4-one).

Another relevant approach is the Gould-Jacobs reaction , which utilizes anilines and diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline-3-carboxylates. These can then be further manipulated to introduce the ethynyl group.

More contemporary methods, such as transition-metal-catalyzed cyclizations, offer efficient routes to substituted quinolines. For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence of 2-iodoanilines and terminal alkynes can yield functionalized 4-quinolones organic-chemistry.org. This approach is particularly noteworthy as it directly installs a substituent at the 3-position.

A one-pot synthesis of 4-chloroquinolines has been reported via a cascade reaction of N-aryl enaminones with bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) nih.gov. This method proceeds through α-carbonylation, 6π-azaelectrocyclization, and dehydroxychlorination, offering a direct route to the 4-chloroquinoline core nih.gov.

The following table summarizes some annulation and cyclization strategies that can be employed to synthesize quinoline precursors.

Reaction NameReactantsProduct TypeRelevance to this compound Synthesis
Conrad-LimpachAniline, β-ketoester4-HydroxyquinolineSynthesis of 4-hydroxyquinoline precursor
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylatePrecursor for 3-position functionalization
Palladium-catalyzed Carbonylative Sonogashira/Cyclization2-Iodoaniline, Terminal alkyne, CO sourceFunctionalized 4-QuinoloneDirect introduction of a 3-substituent
Cascade Reaction of N-Aryl EnaminonesN-Aryl enaminone, BTC, TPPO4-ChloroquinolineDirect synthesis of the 4-chloroquinoline core nih.gov

Functional Group Interconversions on the Quinoline Ring

Once the quinoline core is assembled, the introduction of the chloro group at the 4-position and the ethynyl group at the 3-position is typically achieved through a series of functional group interconversions. A common and effective strategy involves the synthesis of a 3-halo-4-hydroxyquinoline intermediate.

Halogenation at the 3-Position:

The introduction of a halogen, particularly iodine, at the 3-position of the 4-hydroxyquinoline ring is a crucial step. This can be achieved through electrophilic halogenation. For instance, 4-hydroxyquinoline can be treated with N-iodosuccinimide (NIS) in a suitable solvent like acetic acid to yield 3-iodo-4-hydroxyquinoline. The presence of the hydroxyl group at the 4-position activates the ring towards electrophilic substitution at the 3-position.

Chlorination of the 4-Hydroxy Group:

The 4-hydroxy group of the quinoline ring can be converted to a chloro group using a variety of chlorinating agents. A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃) researchgate.netnih.gov. Heating 3-iodo-4-hydroxyquinoline with POCl₃, often in the presence of a base like pyridine or in a sealed reactor, affords 4-chloro-3-iodoquinoline (B1365794) researchgate.net. This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Introduction of the Ethynyl Group via Sonogashira Coupling:

With the 4-chloro-3-iodoquinoline in hand, the ethynyl group can be introduced at the 3-position using the Sonogashira cross-coupling reaction wikipedia.orgorganic-chemistry.org. This palladium-catalyzed reaction couples the 3-iodoquinoline with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a copper(I) co-catalyst and a base (e.g., triethylamine or diisopropylamine) organic-chemistry.orglibretexts.org. The use of a protected alkyne like trimethylsilylacetylene is common, and the silyl group can be easily removed under mild basic conditions (e.g., with potassium carbonate in methanol) to yield the terminal alkyne. The higher reactivity of the C-I bond compared to the C-Cl bond allows for the selective coupling at the 3-position.

An alternative, though potentially less common, route would involve the synthesis of 3-ethynylquinolin-4-one followed by chlorination of the 4-hydroxy group. The synthesis of 3-ethynylquinolin-4-one could potentially be achieved through the cyclization of an appropriately substituted aniline with an ethynyl-containing β-ketoester or through a Sonogashira coupling on a 3-halo-4-quinolone.

The following table outlines the key functional group interconversions.

TransformationStarting MaterialReagents and ConditionsProduct
Iodination4-HydroxyquinolineN-Iodosuccinimide (NIS), Acetic Acid3-Iodo-4-hydroxyquinoline
Chlorination3-Iodo-4-hydroxyquinolinePhosphorus oxychloride (POCl₃), Heat4-Chloro-3-iodoquinoline
Sonogashira Coupling4-Chloro-3-iodoquinolineTerminal alkyne (e.g., TMS-acetylene), Pd catalyst, Cu(I) co-catalyst, Base4-Chloro-3-((trimethylsilyl)ethynyl)quinoline
Desilylation4-Chloro-3-((trimethylsilyl)ethynyl)quinolineK₂CO₃, MethanolThis compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound at various stages.

Greener Annulation and Cyclization Protocols:

Several modern approaches to quinoline synthesis align with green chemistry principles. Catalyst-free and solvent-free methods for the Friedländer annulation have been developed, offering a more environmentally benign route to the quinoline core organic-chemistry.orgqeios.comresearchgate.net. The use of water as a solvent in these reactions is a significant improvement over traditional organic solvents qeios.com.

Greener Functional Group Interconversions:

Sonogashira Coupling: Significant efforts have been made to develop greener Sonogashira coupling protocols. These include the use of water as a solvent, the development of catalyst-free or copper-free conditions, and the application of microwave irradiation to reduce reaction times and energy consumption wikipedia.orglibretexts.orgrsc.orgthalesnano.com. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process.

Chlorination: Traditional chlorinating agents like phosphorus oxychloride are highly reactive and produce corrosive byproducts. While direct green alternatives for the specific chlorination of 4-hydroxyquinolines are not extensively documented, broader research into greener chlorination methods is ongoing. This includes the use of less hazardous reagents and exploring alternative activation methods. For instance, the use of equimolar amounts of POCl₃ in a sealed reactor can be more efficient and generate less waste compared to using it as a solvent researchgate.net. Research into replacing phosphorus trichloride (a precursor to POCl₃) with more sustainable alternatives is also an active area.

The following table highlights some green chemistry approaches applicable to the synthesis.

Reaction StepGreen Chemistry ApproachBenefits
Quinoline SynthesisCatalyst-free and solvent-free Friedländer reaction organic-chemistry.orgqeios.comresearchgate.netReduced catalyst waste and solvent use
Quinoline SynthesisUse of water as a solvent qeios.comNon-toxic, abundant, and safe solvent
Sonogashira CouplingCopper-free conditions libretexts.orgAvoids the use of a toxic co-catalyst
Sonogashira CouplingMicrowave-assisted synthesis wikipedia.orgrsc.orgthalesnano.comReduced reaction times and energy consumption
ChlorinationUse of equimolar POCl₃ in a sealed reactor researchgate.netReduced reagent waste and improved efficiency

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Ethynylquinoline

Reactivity of the Ethynyl (B1212043) Moiety at C-3

The terminal alkyne at the C-3 position is a hub of reactivity, susceptible to a variety of addition and coupling reactions. Its transformation provides a powerful tool for molecular elaboration and the construction of complex heterocyclic systems.

The terminal ethynyl group of 4-chloro-3-ethynylquinoline is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction facilitates the covalent linkage of the quinoline (B57606) core to a wide range of molecules bearing an azide (B81097) functional group. The process is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgnih.gov

The reaction involves the in situ formation of a copper(I) acetylide from this compound, which then reacts with an organic azide to form the stable triazole ring. This transformation is widely employed in drug discovery, chemical biology, and materials science for the synthesis of functional molecules. nih.govnih.gov The resulting triazole-linked quinoline derivatives are of significant interest due to the broad biological activities associated with both the quinoline and triazole scaffolds.

Table 1: Representative CuAAC Reactions with this compound This table presents potential reaction products based on established CuAAC methodology.

Azide Reactant (R-N₃)R GroupCatalyst SystemProduct (1-(4-chloroquinolin-3-yl)-4-R-1H-1,2,3-triazole)
Benzyl azideBenzylCuSO₄·5H₂O, Sodium Ascorbate1-(4-chloroquinolin-3-yl)-4-(phenylmethyl)-1H-1,2,3-triazole
AzidoethaneEthylCuI, Et₃N1-(4-chloroquinolin-3-yl)-4-ethyl-1H-1,2,3-triazole
1-Azido-4-nitrobenzene4-NitrophenylCu(OAc)₂, TBTA1-(4-chloroquinolin-3-yl)-4-(4-nitrophenyl)-1H-1,2,3-triazole
2-Azido-2-methylpropanetert-Butyl[CpRuCl] complexes1-(4-chloroquinolin-3-yl)-5-(tert-butyl)-1H-1,2,3-triazole (RuAAC)

*Note: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-regioisomer. organic-chemistry.org

The carbon-carbon triple bond of the ethynyl group can participate as a 2π-electron component (a dienophile or alkynophile) in various cycloaddition reactions. In a [4+2] cycloaddition, or Diels-Alder reaction, this compound could react with a conjugated diene to form a six-membered ring fused to the quinoline core. wikipedia.orgorganic-chemistry.org The reactivity of the alkyne as a dienophile is generally enhanced by electron-withdrawing groups, and while the quinoline ring itself is electron-withdrawing, specific examples of this reaction with this compound are not extensively documented. The reaction would lead to the formation of substituted dibenzo[b,f]azocine derivatives after the initial cycloadduct potentially undergoes aromatization.

Additionally, [2+2+2] cycloadditions, typically catalyzed by transition metals like cobalt, nickel, or rhodium, offer a pathway to synthesize benzene (B151609) rings. The co-cyclotrimerization of this compound with two molecules of another alkyne could produce highly substituted terphenyl-type structures, incorporating the quinoline moiety into a larger polyaromatic system.

The terminal alkyne of this compound can undergo hydration, which is the addition of water across the triple bond. This reaction is typically catalyzed by mercury(II), gold, or other transition metal salts and follows Markovnikov's rule. chem-station.comfiveable.me The addition of a hydroxyl group to the more substituted carbon (C-3 of the quinoline) initially forms an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding 3-acetyl-4-chloroquinoline. This transformation provides a direct route to quinolyl ketones, which are valuable intermediates for further functionalization. organic-chemistry.orgnih.gov

Hydroamination, the addition of an N-H bond across the alkyne, represents another important transformation. This reaction can be catalyzed by various metals and can lead to the formation of enamines or imines, depending on the reaction conditions and the nature of the amine. These products can serve as precursors to a variety of nitrogen-containing quinoline derivatives.

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbene complexes, such as those of ruthenium. wikipedia.orgorganic-chemistry.org The cross-metathesis of this compound with an alkene (R-CH=CH₂) would result in the formation of a conjugated 1,3-diene attached to the C-3 position of the quinoline ring. nih.govuwindsor.ca This reaction significantly expands the carbon framework and introduces a versatile diene functionality, which can be used in subsequent reactions like Diels-Alder cycloadditions.

Similarly, alkyne cross-metathesis with another alkyne (R-C≡C-R'), catalyzed by molybdenum or tungsten alkylidyne complexes, would lead to the formation of an internal alkyne. This allows for the introduction of various substituents onto the ethynyl side chain, providing access to a range of 3-(alkynyl)quinoline derivatives.

Reactivity of the Chloro Substituent at C-4

The chloro group at the C-4 position of the quinoline ring is activated towards nucleophilic displacement due to the electron-withdrawing effect of the heterocyclic nitrogen atom.

The C-4 position of the quinoline nucleus is electron-deficient, making the chloro substituent an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netlibretexts.org This pathway is a highly reliable method for introducing a wide variety of functional groups at this position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

A diverse range of nucleophiles, including amines, alkoxides, thiolates, and azide ions, can effectively displace the chloride. researchgate.netresearchgate.net These reactions are often facilitated by the use of a base and are typically conducted in polar aprotic solvents at elevated temperatures. The SNAr reaction on the this compound scaffold is particularly valuable as it allows for the retention of the reactive ethynyl group for subsequent transformations, enabling a modular approach to the synthesis of complex, disubstituted quinolines.

Table 2: Representative SNAr Reactions of this compound This table presents expected reaction products based on the established reactivity of 4-chloroquinolines.

NucleophileReagent ExampleGeneral ConditionsProduct
AmineAnilineK₂CO₃, DMF, 120 °C3-ethynyl-N-phenylquinolin-4-amine
ThiolateSodium thiophenoxideNaH, THF, 60 °C3-ethynyl-4-(phenylthio)quinoline
AlkoxideSodium methoxideMeOH, reflux3-ethynyl-4-methoxyquinoline
AzideSodium azideNMP, 80 °C4-azido-3-ethynylquinoline
Triazole1,2,4-TriazoleCs₂CO₃, DMSO, 140 °C4-(1H-1,2,4-triazol-1-yl)-3-ethynylquinoline

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Negishi)

The C4-chloro group of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at this position. The reactivity of the C-Cl bond is influenced by the electron-withdrawing nature of the quinoline ring system.

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly effective method for the arylation of the 4-position of the quinoline core. This reaction involves the coupling of the C4-chloro group with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. Research on analogous systems, such as 2-alkynyl-4-chloroquinolines, demonstrates the viability and efficiency of this transformation. In these cases, the Suzuki coupling proceeds selectively at the C4-position without affecting the alkynyl substituent. Typical conditions involve a palladium(II) catalyst like bis(triphenylphosphine)palladium(II) dichloride, a phosphine (B1218219) ligand such as tricyclohexylphosphine, and a base like cesium carbonate in a dioxane-water solvent system. These reactions generally provide good to excellent yields of the corresponding 4-aryl-3-ethynylquinoline derivatives.

Table 1: Representative Conditions for Suzuki Coupling of 4-Chloro-alkynylquinolines Data adapted from analogous 2-alkynyl-4-chloroquinoline systems.

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/H₂O8083
23-Methoxyphenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/H₂O8085
34-Fluorophenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/H₂O8080

Stille Coupling: The Stille reaction, which couples the aryl chloride with an organotin compound, is another viable pathway for C-C bond formation at the C4-position. scilit.comscience.gov While effective, the primary drawback of this method is the high toxicity of the organostannane reagents. science.gov The reaction proceeds via a standard palladium catalytic cycle and is tolerant of a wide range of functional groups, including the ethynyl moiety. sci-hub.se

Heck Reaction: The Heck reaction could be employed to introduce alkenyl substituents at the C4-position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. bohrium.comresearchwithrutgers.com This reaction is known for its stereoselectivity, typically yielding the trans-alkene product. researchwithrutgers.com The process involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with the aryl chloride. This method is known for its high functional group tolerance and reactivity. nih.gov Although the reaction of aryl chlorides can sometimes be slower compared to bromides or iodides, appropriate selection of palladium catalysts and ligands can facilitate the transformation. nih.gov The use of organozinc reagents, which are readily prepared, makes this an attractive alternative to other cross-coupling methods. organic-chemistry.org

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of the chlorine atom at the C4-position with a hydrogen atom, yielding 3-ethynylquinoline. This transformation can be achieved through several synthetic methods, most notably catalytic hydrogenation.

Catalytic transfer hydrogenation or hydrogenation using H₂ gas over a palladium catalyst, such as palladium on carbon (Pd/C), are standard procedures for the reduction of aryl halides. bohrium.comnih.gov These reactions are typically performed under neutral conditions. nih.govnih.gov A significant challenge in the reductive dehalogenation of this compound is achieving chemoselectivity. The ethynyl group is also susceptible to reduction under many hydrogenation conditions, which could lead to the corresponding 3-ethylquinoline (B157896) or 3-vinylquinoline as byproducts. Careful selection of the catalyst, hydrogen source (e.g., transfer hydrogenation reagents like ammonium (B1175870) formate), and reaction conditions is crucial to selectively reduce the C-Cl bond while preserving the alkyne functionality.

Concurrent and Chemo-Selective Reactions of Both Functional Groups

The presence of two distinct reactive sites on this compound allows for the development of diverse molecular structures through selective and sequential reactions.

Sequential Transformations for Diversification

The differential reactivity of the terminal alkyne and the aryl chloride allows for a stepwise functionalization strategy. This approach has been demonstrated effectively in closely related systems like 2,4-dichloroquinoline, providing a strong precedent for the synthetic utility of this compound.

A common and powerful sequence involves an initial Sonogashira coupling on the terminal alkyne, followed by a Suzuki coupling at the C4-chloro position. The Sonogashira reaction, which couples the terminal alkyne with an aryl or vinyl halide, is typically performed under milder conditions than those required for the coupling of the C4-Cl bond. This allows for the selective formation of a 4-chloro-3-(alkynyl)quinoline intermediate. This intermediate can then be subjected to a second cross-coupling reaction, such as a Suzuki coupling, to introduce a different substituent at the C4-position. This sequential strategy enables the synthesis of a wide array of 2,4-diaryl-3-(alkynyl)quinolines with distinct substitution patterns, highlighting the chemo-selective nature of these transformations.

One-Pot Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. rsc.org While MCRs are widely used for the synthesis of quinoline scaffolds, specific examples that utilize this compound as a building block are not extensively documented in the literature.

Hypothetically, this compound could serve as a substrate in a one-pot reaction that functionalizes both the chloro and ethynyl groups. For instance, a one-pot, two-step sequence could be envisioned where an initial Sonogashira or other alkyne-coupling reaction is performed, followed by the addition of a second set of reagents (e.g., a boronic acid and a suitable base) to engage the C4-chloro group in a subsequent Suzuki coupling, all within the same reaction vessel. The development of such a process would depend on the compatibility of the catalysts, reagents, and reaction conditions for both transformations.

Mechanistic Investigations of Key Transformation Pathways

Understanding the reaction mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and predicting outcomes. The palladium-catalyzed cross-coupling reactions, in particular, proceed through a well-established catalytic cycle.

Transition State Analysis in Catalytic Reactions

The catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) at the C4-chloro position of this compound involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step, particularly for less reactive aryl chlorides. It involves the insertion of the Pd(0) catalyst into the carbon-chlorine bond. This process proceeds through a three-coordinate transition state, [L-Pd(0)-(Ar-Cl)], where L is a ligand. The energy of this transition state is highly dependent on the nature of the palladium catalyst. Modern catalysts often utilize bulky, electron-rich phosphine ligands that favor the formation of highly reactive, monoligated 12-electron L₁Pd(0) species. These species are more active in oxidative addition compared to the more coordinatively saturated L₂Pd(0) complexes. The electron-deficient character of the quinoline ring can facilitate this step by making the C4 carbon more electrophilic.

Transmetalation: Following oxidative addition, the resulting [L-Pd(II)(Ar)(Cl)] complex undergoes transmetalation. In this step, the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the chloride ion. For the Suzuki reaction, this step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then participates in the ligand exchange at the palladium center.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups (the quinoline moiety and the newly transferred group) are coupled, forming the final product and regenerating the active Pd(0) catalyst. This step proceeds from a cis-isomeric complex of the Pd(II) intermediate. The steric and electronic properties of the ligands and the coupled organic fragments influence the rate of reductive elimination.

Absence of Specific Kinetic Data for this compound

Despite a comprehensive search of scientific literature, no specific experimental data on the kinetic studies of reaction rates and product formation for the compound this compound could be located.

While the chemical reactivity of quinolines and related heterocyclic compounds is a subject of ongoing research, detailed kinetic analyses, including reaction rate constants and mechanistic studies, appear to be limited or not publicly available for this particular substituted quinoline.

General principles of physical organic chemistry suggest that the reactivity of this compound would be influenced by the electronic and steric effects of the chloro and ethynyl substituents on the quinoline core. The electron-withdrawing nature of the chlorine atom at the 4-position would activate the ring towards nucleophilic aromatic substitution. The ethynyl group at the 3-position could participate in various reactions, including cycloadditions and metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.

However, without specific studies, any discussion of reaction rates, the influence of reaction conditions (temperature, solvent, catalyst), and the precise pathways of product formation would be speculative. Authoritative scientific discourse requires experimentally determined data, which is currently lacking in the public domain for this compound.

Therefore, the subsection on "Kinetic Studies of Reaction Rates and Product Formation" cannot be populated with the requested detailed research findings and data tables at this time. Further experimental investigation is required to elucidate the kinetic profile of this compound.

Derivatization and Functionalization Strategies of this compound

The presence of both a halogen and a terminal alkyne on the quinoline framework allows for a diverse range of derivatization strategies. These reactions primarily exploit well-established transition-metal-catalyzed cross-coupling reactions to introduce new substituents, as well as classical reactions of the quinoline nitrogen.

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups onto the this compound scaffold can be achieved by targeting either the C-4 chloro substituent or the C-3 ethynyl group, primarily through palladium-catalyzed cross-coupling reactions.

The terminal alkyne is readily functionalized via the Sonogashira coupling reaction . This reaction involves the coupling of the terminal alkyne with an aryl or heteroaryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides a direct route to 3-alkynyl-substituted quinolines. A relevant study demonstrates the synthesis of 4-Chloro-2-methyl-3-((4-propylphenyl)ethynyl)quinoline through a palladium-catalyzed reaction between 4-chloro-3-iodo-2-methylquinoline (B2743667) and 1-ethynyl-4-propylbenzene, showcasing the viability of this transformation at the C-3 position. uni-rostock.de Similarly, the synthesis of 4-Chloro-3-[(4-methoxyphenyl)ethynyl]quinoline highlights this approach. thieme-connect.com

Conversely, the chlorine atom at the C-4 position can serve as a handle for Suzuki-Miyaura coupling reactions . This strategy involves the reaction of the C-4 chloro position with an aryl or heteroaryl boronic acid or its ester, catalyzed by a palladium complex. This allows for the introduction of a wide variety of aromatic and heteroaromatic substituents at this position. For instance, a two-step synthesis has been developed for 2-alkynyl-4-arylquinolines, which proceeds via a regioselective alkynylation at C-2 of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C-4 position of the resulting 4-chloro derivative. researchgate.net This demonstrates the reactivity of the C-4 chloro group towards Suzuki coupling, a strategy directly applicable to this compound.

Starting MaterialCoupling PartnerReaction TypeProductRef.
4-Chloro-3-iodo-2-methylquinoline1-Ethynyl-4-propylbenzeneSonogashira4-Chloro-2-methyl-3-((4-propylphenyl)ethynyl)quinoline uni-rostock.de
4-Chloro-3-iodoquinoline (B1365794)(4-Methoxyphenyl)acetyleneSonogashira4-Chloro-3-[(4-methoxyphenyl)ethynyl]quinoline thieme-connect.com
2-Alkynyl-4-chloroquinolineArylboronic acidSuzuki2-Alkynyl-4-arylquinoline researchgate.net

Alkylation and Acylation at Various Positions

Alkylation and acylation of this compound can occur at several positions, with the quinoline nitrogen being a primary site for such modifications.

N-Alkylation of the quinoline ring nitrogen leads to the formation of quaternary quinolinium salts. This is a common transformation for quinoline derivatives and can be achieved using various alkylating agents. For example, related quinoline systems have been effectively quaternized using reagents like dimethyl sulfate (B86663) to yield the corresponding 1-methylquinolinium (B1204318) salts in high yields. tu-clausthal.de This process alters the electronic properties of the scaffold, making it a key step in the synthesis of various functional molecules.

Friedel-Crafts alkylation and acylation reactions, which typically introduce alkyl or acyl groups onto aromatic rings, are generally challenging for the carbocyclic portion of the quinoline nucleus in this compound. pressbooks.publibretexts.org The quinoline ring is electron-deficient, and this deactivation is further enhanced by the electron-withdrawing nature of the chloro substituent, making it a poor substrate for these electrophilic aromatic substitution reactions. pressbooks.pub Therefore, direct functionalization of the benzene ring moiety via Friedel-Crafts chemistry is not a commonly employed strategy without specific activating groups.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The dual reactivity of this compound makes it an exceptional synthon for constructing annulated heterocyclic systems, where both the chloro and ethynyl groups participate in sequential or domino reactions to build new rings onto the quinoline framework.

Pyrroloquinolines

This compound is a valuable precursor for the synthesis of pyrroloquinolines, a class of compounds with significant interest. thieme-connect.com A general and powerful strategy involves a sequence of palladium-catalyzed reactions. This typically begins with a Sonogashira coupling of the C-3 ethynyl group with a suitable coupling partner, followed by an intramolecular cyclization that engages the C-4 position.

For example, a domino C-C/C-N coupling process can be envisioned where this compound reacts with an amine. This approach is conceptually similar to established methods for synthesizing pyrrole-fused derivatives from ortho-dihaloarenes and imines. uni-rostock.de The synthesis of pyrroloquinolines has been specifically reported using 4-chloro-3-iodoquinoline as a synthon, indicating a viable pathway for the ethynyl analogue. thieme-connect.com The general sequence would involve an initial coupling at the C-3 position followed by an intramolecular C-N bond formation at the C-4 position to close the pyrrole (B145914) ring.

Other Annulated Quinoline Architectures

Beyond pyrroles, the reactive handles of this compound facilitate the construction of various other fused ring systems. The ethynyl group is particularly versatile for cycloaddition and cyclization reactions.

One important strategy is the synthesis of phenanthridine-fused aromatic compounds . This has been achieved through a palladium-catalyzed regioselective Sonogashira reaction of an ortho-dihaloarene, followed by a domino C-N coupling/hydroamination/C-H arylation sequence. uni-rostock.de Applying this logic, this compound can be elaborated through coupling at the ethynyl group, followed by a series of cyclizations involving the C-4 position to build the phenanthridine (B189435) core.

The ethynyl group can also participate in [3+2] cycloaddition reactions . The reaction of ethynylquinolines with organic azides, often catalyzed by copper(I), is a classic example of "click chemistry" that yields 1,2,3-triazolyl-substituted quinolines. researchgate.net This allows for the fusion or linkage of a triazole ring to the quinoline scaffold.

Design and Synthesis of Advanced Scaffolds

The synthetic utility of this compound extends to its use as a foundational element in the assembly of more complex and advanced molecular scaffolds. Its defined stereochemistry and reactive sites allow it to be incorporated into larger, multi-component structures.

A prominent example of the utility of the ethynylquinoline moiety is in the total synthesis of natural product analogues like rosettacin . In a reported synthesis, 2-chloroquinoline-3-carbaldehyde (B1585622) was converted to 2-ethynylquinoline-3-carbaldehyde via a Sonogashira reaction, which then served as a key intermediate. mdpi.com This ethynylquinoline derivative was then elaborated through further reactions to construct the complex pentacyclic core of rosettacin, demonstrating the value of the ethynylquinoline unit in building intricate molecular architectures. mdpi.com

Furthermore, the terminal alkyne of this compound can undergo oxidative dimerization . Reactions such as the Glaser or Hay coupling, which utilize a copper catalyst and an oxidant, can link two molecules of the starting alkyne together. This process results in the formation of symmetrical 1,4-bis(4-chloroquinolin-3-yl)buta-1,3-diyne scaffolds. researchgate.net This strategy creates larger, conjugated π-systems, which are of interest in materials science and medicinal chemistry.

StrategyKey ReactionResulting ScaffoldRef.
Natural Product SynthesisSonogashira / CyclizationRosettacin Analogue mdpi.com
DimerizationGlaser-Hay Coupling1,4-Bis(quinolyl)buta-1,3-diyne researchgate.net
CycloadditionCu(I)-catalyzed Azide-Alkyne CycloadditionTriazolyl-quinolines researchgate.net

Derivatization and Functionalization Strategies of 4 Chloro 3 Ethynylquinoline

Oligomers, Polymeric Structures, and Macrocyclic Systems

The rigid quinoline core and the linear ethynyl linker are ideal components for creating extended, conjugated systems. These structures are of interest for their potential applications in materials science, coordination chemistry, and medicinal chemistry.

The synthesis of oligomers and polymers from this compound can be envisioned through various polymerization techniques that capitalize on the reactivity of the ethynyl and chloro substituents. While direct polymerization of this compound itself is not extensively documented in the provided search results, the principles of coupling reactions involving ethynylquinolines can be applied to construct such extended structures.

One potential approach involves the homo-coupling of the ethynyl group. Oxidative dimerization of terminal alkynes, often catalyzed by copper salts under aerobic conditions (Glaser coupling), can lead to the formation of butadiyne-linked quinoline dimers. scribd.com This methodology can be extended to form longer oligomers and polymers. For instance, the heterocoupling reaction between an n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by deprotection, yields the corresponding n-ethynylquinoline. scribd.comresearchgate.net These ethynylquinolines can then undergo oxidative dimerization to form 1,4-bis[n'-(quinolyl)]buta-1,3-diynes. scribd.comresearchgate.net

Furthermore, Sonogashira cross-coupling reactions, a staple in the synthesis of conjugated polymers, could be employed. researchgate.net By reacting this compound with a bifunctional linker containing two terminal alkyne groups, a step-growth polymerization could be initiated. Conversely, a dihalo-aromatic compound could be coupled with a bis-ethynylquinoline derivative. The choice of catalyst, typically a palladium complex with a copper co-catalyst, and reaction conditions would be crucial in controlling the molecular weight and properties of the resulting polymer.

The table below outlines potential oligomeric and polymeric structures that could be synthesized from this compound, based on established coupling reactions for similar compounds.

Structure TypeLinkagePotential Synthetic Method
DimerButadiyneGlaser coupling of this compound
Oligomer/PolymerEthynyleneSonogashira cross-coupling with a dihalo-aromatic linker
Oligomer/PolymerPhenylene-ethynyleneSonogashira cross-coupling with a diiodobenzene derivative

These polymeric materials, featuring the rigid quinoline backbone and conjugated spacers, would be expected to exhibit interesting photophysical and electronic properties, making them candidates for applications in organic electronics.

The construction of macrocycles from this compound represents a sophisticated application of its versatile reactivity. Macrocyclic compounds are of significant interest due to their unique host-guest chemistry, and their potential as therapeutic agents and molecular sensors. mdpi.com The synthesis of such structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net

A plausible strategy for synthesizing macrocycles from this compound involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and functional group tolerance. acs.org For example, a precursor could be synthesized where the 4-chloro position of the quinoline is substituted with an azide-containing linker. An intramolecular CuAAC reaction with the ethynyl group at the 3-position would then yield a triazole-fused macrocycle.

Alternatively, palladium-catalyzed cross-coupling reactions under high-dilution conditions are a powerful tool for macrocyclization. researchgate.net A dimeric or trimeric linear precursor, assembled through sequential Sonogashira couplings, could undergo a final intramolecular coupling to close the ring. For instance, a linear precursor with a terminal ethynyl group at one end and a chloro-group at the other could be cyclized.

The table below presents hypothetical macrocyclic systems that could be derived from this compound.

Macrocycle TypeKey Ring-Forming ReactionLinker Type
Triazole-fused macrocycleIntramolecular CuAACAlkyl or aryl azide (B81097)
Ethynylene-bridged macrocycleIntramolecular Sonogashira couplingNone (direct cyclization of oligomer)
Dithiol-bridged macrocycleNucleophilic substitutionDithiol

The resulting macrocycles, incorporating the quinoline-ethynyl motif, would possess a defined shape and size, making them attractive for studies in supramolecular chemistry and as scaffolds in drug discovery. The rigid nature of the quinoline and ethynyl units would contribute to the preorganization of the macrocyclic structure, a key factor in achieving high binding affinities in host-guest systems. nih.gov

Computational and Theoretical Investigations of 4 Chloro 3 Ethynylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnih.gov The energy and localization of these orbitals indicate how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. For 4-Chloro-3-ethynylquinoline, the HOMO is expected to have significant electron density localized on the electron-rich quinoline (B57606) ring system and potentially the π-system of the ethynyl (B1212043) group. The nitrogen atom's lone pair would also contribute significantly.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's capacity to accept electrons, functioning as an electrophile. The presence of the electron-withdrawing chlorine atom and the sp-hybridized carbons of the ethynyl group would lower the LUMO energy, making the molecule susceptible to nucleophilic attack at these sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations could provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (Arbitrary Units) Implication
HOMO Energy High Good electron-donating capability (nucleophilic character)
LUMO Energy Low Good electron-accepting capability (electrophilic character)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions.

Negative Potential (Red/Yellow): These regions are rich in electrons and are prone to electrophilic attack. For this compound, negative potential is expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons, and over the π-cloud of the ethynyl group.

Positive Potential (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. Positive potential would likely be observed on the hydrogen atoms and in the region of the carbon atom attached to the chlorine, due to the latter's high electronegativity creating a "σ-hole". researchgate.net

An MEP analysis would provide a clear, intuitive map of the molecule's reactive sites, complementing the insights gained from FMO theory. researchgate.netnih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. nih.govnih.govmdpi.com DFT can be used to map out the entire energy landscape of a chemical reaction.

For any proposed synthesis of this compound, DFT calculations can identify the structure and energy of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net By characterizing the TS, chemists can understand the feasibility of a reaction pathway. For instance, in a Sonogashira coupling to introduce the ethynyl group, DFT could model the geometry of the palladium-complexed intermediate and calculate the activation energy required to proceed to the product. A high activation energy would suggest that the reaction requires significant energy input (e.g., high temperatures) or a more effective catalyst.

A complete energy profile maps the energy of the system from reactants, through transition states and any intermediates, to the final products. researchgate.net This provides a detailed thermodynamic and kinetic picture of the reaction. For transformations involving this compound, such as its subsequent functionalization, DFT could generate these profiles to predict reaction outcomes. For example, comparing the energy profiles for nucleophilic substitution at the chloro position versus addition to the ethynyl group would reveal which reaction is more likely to occur under specific conditions.

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

Species Relative Energy (kJ/mol) Description
Reactants 0 Starting materials at baseline energy
Transition State 1 +85 Energy barrier for the first step
Intermediate +20 A metastable species formed after the first step
Transition State 2 +60 Energy barrier for the second step

In Silico Modeling of Molecular Interactions

In silico modeling uses computational methods to simulate how a molecule interacts with other molecules, particularly biological macromolecules like proteins. This is a vital tool in drug discovery and materials science.

For this compound, molecular docking simulations could be performed to predict its binding affinity and mode of interaction with a specific protein target. These simulations would place the molecule into the active site of a receptor and calculate a "docking score," which estimates the strength of the interaction. The model would reveal potential hydrogen bonds, hydrophobic interactions, or π-stacking between the quinoline ring and aromatic amino acid residues. Such studies are foundational for rational drug design and for understanding the molecule's potential biological activity. nih.gov

Prediction of Binding Modes for Probe Development (excluding specific targets/efficacy)

Computational modeling serves as a powerful tool in the rational design of chemical probes, enabling the prediction of how a ligand, such as this compound, might interact with biological macromolecules. This predictive insight is crucial for prioritizing synthetic efforts and guiding the development of probes with desired characteristics. The process of predicting binding modes typically involves several key computational techniques, including molecular docking and molecular dynamics simulations.

Molecular docking algorithms are employed to predict the preferred orientation of a ligand when it binds to a receptor. These algorithms explore a vast conformational space to identify low-energy binding poses. For a molecule like this compound, docking studies would involve generating a three-dimensional model of the compound and positioning it within the binding site of a macromolecule. The scoring functions used in docking programs estimate the binding affinity for each pose, considering factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. By analyzing the top-ranked poses, researchers can hypothesize about the key intermolecular interactions that stabilize the ligand-receptor complex.

Following molecular docking, molecular dynamics (MD) simulations can be used to refine the predicted binding modes and assess their stability over time. MD simulations model the atomic movements of the system, providing a dynamic view of the ligand-receptor interactions. This allows for an evaluation of the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding event. Analysis of MD trajectories can reveal the persistence of key interactions and identify stable binding conformations. The insights gained from these computational predictions are instrumental in the iterative process of designing and optimizing chemical probes.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, a thorough understanding of the conformational preferences and stereochemical properties of this compound is essential for its development as a chemical probe. Computational methods, particularly quantum chemical calculations, provide a powerful means to investigate these aspects at the molecular level.

Advanced Applications in Chemical Research and Materials Science

Role in Advanced Materials Development

The presence of the ethynyl (B1212043) group in 4-chloro-3-ethynylquinoline is a key feature that suggests its utility as a monomer or a building block for novel polymeric and functional materials. The chloro substituent further provides a site for secondary modifications, allowing for the fine-tuning of material properties.

Polymers and Conjugated Systems for Electronic or Photonic Applications

The ethynyl group of this compound can undergo polymerization through various methods, including those catalyzed by transition metals, to yield polyacetylene-type structures. The resulting polymers would feature a conjugated backbone, a critical characteristic for materials with applications in electronics and photonics. The polymerization of similar ethynyl-substituted aromatic compounds, such as 2-ethynyl-N-propargylpyridinium bromide, has been shown to produce conjugated polymers with interesting properties. The quinoline (B57606) ring, being an electron-deficient aromatic system, can influence the electronic properties of the resulting polymer, potentially leading to materials with desirable electron-transporting capabilities for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Furthermore, the chloro-substituent at the 4-position of the quinoline ring offers a handle for post-polymerization modification. Nucleophilic substitution reactions, which are well-documented for 4-chloroquinolines, could be employed to introduce a variety of functional groups onto the polymer backbone. researchgate.net This would allow for the tuning of the polymer's solubility, morphology, and electronic energy levels, which are all critical parameters for optimizing the performance of electronic and photonic devices. The reactivity of 4-chloroquinolines in such substitutions is known to be influenced by the electronic nature of other substituents on the quinoline ring. researchgate.net

Table 1: Potential Polymerization Reactions and Subsequent Modifications of this compound

Reaction Type Reagents and Conditions Resulting Structure/Modification Potential Application
Alkyne PolymerizationTransition metal catalysts (e.g., Pd, Rh complexes)Poly(ethynylquinoline) backbone with a conjugated system.Organic semiconductors, conductive polymers.
Sonogashira CouplingPalladium catalyst, copper co-catalyst, with an aryl halide.Extension of the conjugated system by coupling with other aromatic units.Tuning of optical and electronic properties for OLEDs and OPVs.
Nucleophilic SubstitutionAmines, alkoxides, or thiols reacting at the C4 position.Functionalized polymer with altered solubility and electronic properties.Improved processability and performance of electronic devices.

Functional Coatings and Thin Films

The quinoline moiety itself has been incorporated into polymers like polybenzoxazines to create functional coatings with desirable properties such as hydrophobicity and corrosion resistance. tandfonline.com The presence of the quinoline nitrogen atom can promote adhesion to metal surfaces, making such coatings effective for protecting mild steel from corrosion. tandfonline.com Building on this, this compound could be utilized to develop novel coatings and thin films.

The ethynyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction. This would allow for the covalent attachment of this compound to surfaces or to other polymer backbones to create functional coatings. The chloro group at the 4-position can also be a site for anchoring the molecule to a surface or for further chemical modification after the coating has been applied.

For instance, thin films of polymers derived from this compound could be deposited on various substrates. The properties of these films, such as their thickness, uniformity, and surface energy, could be controlled by the deposition technique and any subsequent chemical treatments. Such functional coatings could find applications in microelectronics, as anti-corrosion layers, or as hydrophobic surfaces.

Contributions to Environmental Remediation Technologies

Quinoline and its derivatives are recognized as environmental pollutants, often found in industrial wastewater from sources such as coking plants. nih.govmdpi.com The development of effective methods for the degradation of these compounds is an active area of research. While this compound itself is not a primary target for remediation, its structural features suggest potential roles in the development of new remediation technologies.

Adsorption and Degradation of Pollutants

The quinoline ring system can interact with various surfaces and materials through π-π stacking and other non-covalent interactions. Materials functionalized with quinoline derivatives could potentially be developed as adsorbents for the removal of certain pollutants from water. The specific functional groups on this compound could be tailored to enhance its affinity for target pollutants.

In terms of degradation, advanced oxidation processes (AOPs) are employed to break down recalcitrant organic pollutants. Studies on the degradation of quinoline have shown that catalytic ozonation and catalytic wet peroxide oxidation can be effective. nih.govmdpi.com The presence of the chloro and ethynyl substituents on the quinoline ring of this compound would likely influence its reactivity in such processes. The electron-withdrawing nature of the chloro group could affect the electron density of the aromatic system, potentially altering its susceptibility to oxidative attack.

Role in Catalytic Processes for Wastewater Treatment

Quinoline derivatives can act as ligands in transition metal complexes, some of which may possess catalytic activity. It is conceivable that complexes of this compound with metals like iron or copper could be investigated as catalysts for AOPs in wastewater treatment. The catalyst's performance, including its efficiency and stability, would be dependent on the coordination chemistry of the metal center with the quinoline ligand. Research on the use of CuFe2O4/Sepiolite catalysts for the catalytic ozonation of quinoline has demonstrated the potential for such catalytic systems. nih.gov

The ethynyl group could also be used to immobilize the quinoline-based catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This would facilitate the separation of the catalyst from the treated water, allowing for its reuse and reducing the risk of secondary contamination.

Development of Chemical Probes and Tools for Biological Systems (In Vitro/In Silico Focus)

Quinoline-based scaffolds are widely recognized for their interesting photophysical properties and have been extensively explored in the development of fluorescent probes for bio-imaging. crimsonpublishers.comcrimsonpublishers.com These probes are valuable tools for visualizing and detecting specific biomolecules and ions within cellular systems. crimsonpublishers.comcrimsonpublishers.comacs.org this compound represents a promising platform for the design of novel chemical probes.

The quinoline core often serves as the fluorophore in these probes, and its fluorescence properties can be modulated by the attachment of different functional groups. nanobioletters.com The ethynyl group of this compound is particularly useful in this context. It can be readily modified using click chemistry to attach a specific recognition moiety that binds to a target of interest, such as a particular protein or a metal ion. This modular approach allows for the rational design of probes for a wide range of biological targets.

The chloro group at the 4-position can also be functionalized, providing an additional site for modification. For example, it could be replaced with a group that enhances the water solubility of the probe or alters its cell permeability. In silico studies, such as computational modeling, can aid in the design of these probes by predicting their binding affinities for target molecules and their photophysical properties.

Table 2: Potential Applications of this compound in the Development of Chemical Probes

Probe Component Role of this compound Moiety Target Analyte (Example) Sensing Mechanism (Potential)
Fluorophore The quinoline ring system provides the fluorescent signal.Metal ions (e.g., Zn²⁺)Chelation-enhanced fluorescence (CHEF).
Linker The ethynyl group allows for covalent attachment of a recognition unit via click chemistry.Specific enzymes or proteins.Photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Modulation Site The chloro group can be substituted to tune properties like solubility and cell permeability.pH or reactive oxygen species (ROS).Intramolecular charge transfer (ICT).

The development of such chemical tools based on this compound would enable researchers to study biological processes with high specificity and sensitivity in in vitro settings, contributing to a deeper understanding of cellular function and disease. acs.org

Synthesis of Fluorescent or Affinity Probes for Target Identification

The identification of molecular targets for bioactive compounds is a critical step in drug discovery and chemical biology. This compound serves as an excellent starting material for the synthesis of chemical probes designed for this purpose, such as fluorescent and affinity probes.

The ethynyl group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of a reporter tag, such as a fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) or an affinity handle (e.g., biotin), which is typically modified with an azide (B81097) group. The resulting probe can be used to visualize the subcellular localization of the compound or to isolate its protein targets from complex biological mixtures.

Simultaneously, the 4-chloro substituent can act as an electrophilic site for nucleophilic substitution by amino acid residues on a target protein, potentially leading to covalent labeling. Alternatively, it can be substituted with various linkers or targeting moieties to create a more complex probe architecture. Small molecule affinity-based probes are widely used for the identification of novel drug targets and biological pathways. nih.gov

The general strategy for synthesizing these probes from this compound is outlined below:

Component Function Chemical Moiety Example
Recognition Scaffold Binds to the target protein(s) of interest.Quinoline CoreThis compound
Reactive Group Forms a covalent bond with the target protein (optional).Electrophile4-Chloro group on the quinoline ring
Bioorthogonal Handle Allows for the attachment of a reporter tag.Alkyne3-Ethynyl group
Reporter Tag Enables detection or enrichment of the probe-target complex.Fluorophore or Affinity TagAzide-modified fluorescein or Azide-modified biotin (B1667282)

This table illustrates the modular components of a chemical probe derived from this compound.

This modular approach allows for the synthesis of a variety of probes to investigate different biological questions without altering the core quinoline scaffold.

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov These probes typically consist of a recognition element, a reactive group (or "warhead") that forms a covalent bond with an active site residue of the target enzyme, and a reporter tag for detection and enrichment. mdpi.com

This compound possesses the key features of a versatile ABPP probe scaffold. The chloroquinoline core can serve as a recognition element for certain classes of proteins, while the 4-chloro group can function as an electrophilic warhead, reacting with nucleophilic amino acid residues (e.g., cysteine, lysine) in an enzyme's active site.

The ethynyl group is ideal for a two-step "click chemistry" ABPP (CC-ABPP) approach. frontiersin.org In this strategy, the small, unobtrusive alkyne-tagged probe is introduced to a complex proteome (e.g., cell lysate or intact cells). After the probe covalently labels its protein targets, a reporter tag bearing an azide group (e.g., rhodamine-azide for fluorescence imaging or biotin-azide for affinity purification and mass spectrometry-based identification) is attached via the CuAAC reaction. frontiersin.org This two-step process avoids the use of bulky probes that may exhibit poor cell permeability or steric hindrance that interferes with target binding. frontiersin.org

ABPP Probe Component Corresponding Moiety on this compound Scaffold Function
Recognition Element Quinoline ring systemProvides binding affinity and selectivity for target proteins.
Reactive Group (Warhead) 4-Chloro substituentActs as an electrophile to form a covalent bond with nucleophilic residues in the active site of target enzymes.
Reporter Handle 3-Ethynyl groupServes as a bioorthogonal handle for the attachment of a reporter tag via click chemistry.

This table details the functional components of a hypothetical ABPP probe based on the this compound scaffold.

Mechanistic Studies of Molecular Interactions at a Chemical Level

Derivatives of this compound are instrumental in elucidating the molecular mechanisms of interaction between small molecules and their biological targets, excluding clinical outcomes. By leveraging the functionalities of this scaffold, researchers can investigate binding events at a precise chemical level.

Fluorescent probes synthesized from this compound can be used in cellular imaging studies to determine the subcellular localization of the compound, providing clues about its potential targets. Fluorescence quenching studies can also be employed to investigate the binding interaction of chloroquinoline derivatives with macromolecules like DNA. nih.gov

Affinity probes, created by attaching a handle like biotin to the ethynyl group, enable the isolation of protein-ligand complexes. Subsequent analysis by mass spectrometry can identify the specific proteins that the quinoline scaffold interacts with. Furthermore, this technique can pinpoint the exact site of covalent modification. For instance, if the 4-chloro group acts as a reactive warhead, tandem mass spectrometry can identify the specific peptide and amino acid residue to which the probe has become attached.

At an atomic level, structural studies of chloroquinoline derivatives provide insight into the non-covalent forces that govern molecular recognition. X-ray crystallography analyses of related 2-chloroquinoline (B121035) derivatives have detailed the intermolecular interactions, such as C-H···Cl hydrogen bonds and Cl···Cl contacts, that stabilize crystal packing. researchgate.net These same types of interactions are critical for the specific binding of a ligand within the pocket of its protein target. Molecular docking studies, which are computational methods, can further be used to predict and analyze the binding modes and interactions of quinoline derivatives with their target proteins. nih.govnih.gov

Strategic Intermediate in Complex Molecule Synthesis

The defined and modifiable structure of this compound makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing larger, more complex molecules with potential biological activity. Its two distinct reactive sites allow for sequential and controlled modifications, providing a platform for building molecular diversity.

Total Synthesis of Natural Products Analogs

Natural products are a rich source of inspiration for drug discovery, but their complex structures can make synthesis and modification challenging. The total synthesis of natural product analogs—molecules that retain the core pharmacophore of the natural product but have been synthetically modified—is a key strategy for developing new therapeutic agents with improved properties. The quinoline ring is found in many natural products, particularly alkaloids, and is a key component of numerous pharmacologically active compounds. nih.govmdpi.com

This compound can be used as a strategic building block to introduce a substituted quinoline moiety into a larger molecular framework, thereby creating analogs of natural products. For example, a natural product containing an aromatic core could be modified by replacing that core with the this compound scaffold. The ethynyl group could then be elaborated through Sonogashira coupling or hydration followed by condensation, while the chloro group could be displaced by various nucleophiles to build up the complexity required to mimic the natural product's structure and function. This approach allows for the creation of novel compounds that are structurally related to known bioactive natural products. nih.gov

Modular Synthesis of Diversified Compound Libraries

The creation of compound libraries with high structural diversity is central to modern drug discovery, enabling the screening of thousands of compounds to identify new bioactive leads. This compound is an ideal starting material for the modular synthesis of such libraries due to its two chemically distinct reactive handles.

This dual functionality allows for a two-dimensional diversification strategy:

C-4 Position Diversification: The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). A wide array of primary and secondary amines, alcohols, or thiols can be introduced at this position, creating a first level of diversity. This approach is commonly used to generate libraries of 4-aminoquinolines. nih.gov

C-3 Position Diversification: The terminal alkyne at the C-3 position can be modified through a variety of powerful carbon-carbon bond-forming reactions. For example, Sonogashira coupling with different aryl or vinyl halides can introduce a range of substituted aromatic or olefinic groups. Alternatively, CuAAC with a panel of diverse azides can generate a library of triazole-containing compounds.

By combining a set of reactants for the C-4 position with another set for the C-3 position in a combinatorial fashion, a large and structurally diverse library of compounds can be rapidly synthesized from the single, strategic intermediate, this compound.

Diversification Point Reaction Type Example Reactants (R-Nu or R-X) Resulting Moiety
C-4 (Chloro substitution) Nucleophilic Aromatic Substitution (SNAr)R¹R²NH (Amines)4-aminoquinoline derivatives
C-3 (Ethynyl coupling) Sonogashira CouplingR³-I (Aryl/Vinyl Iodides)3-alkynylquinoline derivatives
C-3 (Ethynyl cycloaddition) Click Chemistry (CuAAC)R⁴-N₃ (Organic Azides)3-(1,2,3-triazol-4-yl)quinoline derivatives

This table outlines a modular approach for generating a diversified compound library starting from this compound.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthesis of 4-Chloro-3-ethynylquinoline

The chemical industry's shift towards sustainability has spurred the development of green synthetic methodologies for heterocyclic compounds, including quinolines. researchgate.netbohrium.com Traditional synthesis methods for quinolines often involve harsh conditions, hazardous reagents, and significant waste generation. tandfonline.comnih.gov Future research on this compound is expected to focus on adopting greener alternatives that prioritize environmental and economic viability.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com Applying microwave irradiation to key steps in the synthesis of the this compound backbone could enhance efficiency.

Use of Greener Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. researchgate.netbohrium.com Research into adapting synthetic routes for this compound in these solvents is a promising avenue.

Development of Reusable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused minimizes waste and production costs. tandfonline.comnih.gov For instance, metal nanoparticles supported on materials like carbon aerogels have been used for Friedländer synthesis of quinolines and could be adapted. tandfonline.com

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways where multiple reaction steps are performed in a single vessel without isolating intermediates improves efficiency and reduces waste. rsc.org MCRs are particularly effective for creating complex molecules like quinoline (B57606) derivatives in a streamlined fashion. rsc.org

Table 1: Comparison of Green Synthesis Strategies for Quinoline Derivatives
StrategyPrinciplePotential Advantage for this compound SynthesisReference
Microwave-Assisted SynthesisUtilizes microwave energy for rapid, uniform heating.Accelerated reaction rates, higher yields, reduced energy use. tandfonline.com
Aqueous MediaEmploys water as a safe and abundant solvent.Improved safety profile, reduced environmental impact, lower cost. tandfonline.com
Reusable Catalysts (e.g., Amberlyst-15)Uses solid-phase catalysts that can be filtered and reused.Decreased catalyst waste, simplified product purification. tandfonline.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a product containing parts of all reactants.High atom economy, simplified procedures, rapid access to diverse derivatives. rsc.org

Exploration of Unprecedented Reactivity and Selectivity Patterns

The dual functionality of this compound—a nucleophilic substitution site at C4 and a reactive alkyne at C3—opens the door for exploring novel chemical transformations. Future research will likely focus on leveraging the interplay between these two groups to achieve unprecedented reactivity and selectivity.

Tandem and Cascade Reactions: The proximity of the chloro and ethynyl (B1212043) groups could enable novel cascade reactions. For example, a single catalytic system could trigger an initial reaction at the alkyne (e.g., cyclization), which then facilitates a subsequent transformation involving the chloro group, leading to complex polycyclic structures in a single step.

Site-Selective Catalysis: Developing catalysts that can selectively target either the C-Cl bond or the C≡C-H bond in the presence of the other is a significant challenge. Success in this area would allow for the programmed, stepwise functionalization of the molecule, providing precise control over the synthesis of complex derivatives.

Exploiting the Ethynyl Group: The terminal alkyne is a gateway to a vast array of reactions, including Sonogashira coupling, click chemistry (cycloadditions), and hydrofunctionalization. Future work could explore unconventional catalyst systems or reaction partners to uncover new reactivity patterns for this versatile functional group.

Integration into Flow Chemistry and Automation Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. The synthesis of quinoline compounds has been successfully adapted to continuous-flow systems, demonstrating the potential for this technology. bohrium.com

Future integration of this compound synthesis into automated flow platforms could offer several benefits:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates.

Improved Reproducibility and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and higher yields. bohrium.com

Facilitated Library Synthesis: Automated flow systems can be programmed to systematically vary reactants and conditions, enabling the rapid synthesis of a large library of this compound derivatives for screening and optimization.

Computational Design and Optimization of Novel Quinoline-Based Architectures

Computational chemistry is an indispensable tool in modern drug discovery and materials science. nih.govnih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies are routinely used to predict molecular properties and guide the design of new compounds. nih.govdergipark.org.tr

For this compound, computational approaches can accelerate the discovery of new applications:

Predicting Reactivity: DFT calculations can be used to model reaction pathways, predict activation energies, and understand the electronic factors governing the reactivity of the chloro and ethynyl groups. nih.govmdpi.com This can guide the development of new synthetic methods and the prediction of reaction outcomes.

Designing Functional Molecules: By modeling the interaction of this compound derivatives with biological targets (e.g., protein active sites) or material interfaces, researchers can rationally design new molecules with optimized properties for specific applications, such as anticancer agents or electronic materials. nih.govnih.gov

Structure-Property Relationships: Computational tools can elucidate how modifications to the this compound scaffold affect its electronic and photophysical properties, guiding the design of novel materials for optoelectronic applications. researchgate.net

Table 2: Application of Computational Methods in Quinoline Chemistry
Computational MethodApplicationPotential Insights for this compoundReference
Density Functional Theory (DFT)Calculation of electronic structure, vibrational frequencies, and reaction mechanisms.Understanding molecular stability, predicting reactivity sites, and modeling spectroscopic properties. nih.govdergipark.org.tr
Molecular DockingPredicts the binding orientation of a small molecule to a macromolecular target.Designing derivatives as potential enzyme inhibitors or receptor ligands in drug discovery. nih.govnih.gov
3D-QSARCorrelates the 3D structural properties of molecules with their biological activity.Identifying key structural features required for a specific biological activity to guide lead optimization. nih.gov
Time-Dependent DFT (TD-DFT)Predicts electronic absorption and emission spectra.Designing new dyes and fluorescent probes for optoelectronics and bioimaging. nih.govresearchgate.net

Synergistic Applications in Interdisciplinary Fields

The functional handles on this compound make it an attractive candidate for applications that bridge different scientific disciplines, particularly nano-chemistry and optoelectronics.

Nano-chemistry: The terminal alkyne is ideal for covalently attaching the quinoline unit to the surface of nanomaterials, such as quantum dots, gold nanoparticles, or carbon nanotubes. This functionalization could be used to:

Tune the electronic properties of the nanomaterial.

Develop targeted drug delivery systems, with the quinoline moiety acting as a bioactive component.

Create novel sensors where the fluorescence of the quinoline is modulated by its interaction with the nanomaterial surface.

Optoelectronics: Quinoline derivatives are known for their photoactive properties and have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells. nih.govdaneshyari.com The extended π-system of the quinoline ring in this compound is a good chromophore. The ethynyl group provides a rigid linker to construct larger conjugated systems, while the chloro group allows for tuning of the electronic energy levels. Future research could focus on synthesizing oligomers and polymers from this monomer for applications as:

Emissive materials in OLEDs, potentially in the blue region of the spectrum. daneshyari.com

Organic semiconductors in organic field-effect transistors (OFETs).

Sensitizers or electron donors/acceptors in organic photovoltaic (OPV) devices. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-ethynylquinoline, and how can reaction conditions be controlled to improve yield?

Answer:

  • Synthetic Routes : While direct synthesis of this compound is not explicitly detailed in the literature, analogous quinoline derivatives (e.g., 4-Chloro-3-phenylquinoline) are synthesized via condensation reactions. For example, heating 2-chloroaniline with phenylacetaldehyde in the presence of an acid catalyst yields 4-Chloro-3-phenylquinoline . Adapting this method, replacing phenylacetaldehyde with an ethynyl-containing precursor (e.g., propargyl aldehyde) could generate the target compound.
  • Condition Optimization :
    • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
    • Catalyst : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilic substitution.
    • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) can track progress .

Table 1 : Comparative Synthesis Methods for Analogous Quinoline Derivatives

CompoundReactantsCatalystYield (%)Purity Check MethodReference
4-Chloro-3-phenylquinoline2-Chloroaniline + PhenylacetaldehydeH₂SO₄68TLC, NMR
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylateEthyl acetoacetate + Chlorinated precursorAlCl₃75HPLC, MS

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the quinoline ring (δ 7.5–9.0 ppm) and ethynyl protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm the ethynyl carbon (δ 70–85 ppm) and chlorine substitution .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (60:40) to achieve >95% purity.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion peak (e.g., [M+H]⁺ = 218.06 for C₁₁H₇ClN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay) to reduce variability.
  • Structural Confirmation : Ensure synthesized compounds are characterized via X-ray crystallography (e.g., as done for Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) to rule out structural misassignment .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Table 2 : Reported Biological Activities of Quinoline Derivatives

CompoundBiological ActivityIC₅₀ (μM)Assay TypeReference
4-Chloro-3-phenylquinolineAntibacterial (E. coli)12.5Agar dilution
HydroxychloroquineAntimalarial0.02Plasmodium assay

Q. What computational approaches are used to predict the reactivity and interactions of this compound in drug design?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution to predict sites for electrophilic/nucleophilic attacks. For example, the ethynyl group’s triple bond may act as a reactive handle for click chemistry .
  • Molecular Docking : Simulate binding to target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. A study on Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate showed binding energies of −8.2 kcal/mol .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to prioritize candidates .

Q. What are the key considerations in designing experiments to study the structure-activity relationships (SAR) of this compound analogs?

Answer:

  • Systematic Substitution : Modify the ethynyl group (e.g., replace with cyano or trifluoromethyl) and evaluate changes in bioactivity.
  • Biological Testing : Screen analogs against a panel of targets (e.g., kinases, microbial enzymes) to identify selectivity trends.
  • Statistical Modeling : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. Methodological Guidelines

  • Ethical Compliance : Obtain ethics committee approval for biological studies, as outlined in clinical research guidelines .
  • Data Reproducibility : Archive raw spectra and chromatograms in repositories like PubChem (e.g., CID 304558 for Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.